molecular formula C30H54O26 B1447806 1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose) CAS No. 61473-65-2

1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)

Cat. No. B1447806
CAS RN: 61473-65-2
M. Wt: 830.7 g/mol
InChI Key: MEHNNNGMBRWNEY-YIQJLYQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-b-D-Cellopentaitol, also known as borohydride reduced cellopentaose, is an unconventional sugar alcohol . It is prepared by controlled hydrolysis of cellulose followed by borohydride reduction and purification . It has potential use as a substrate for cellulases (endo-1,4-β-glucanases) in reducing sugar assays .


Synthesis Analysis

The synthesis of 1,4-b-D-Cellopentaitol involves a controlled hydrolysis of cellulose followed by borohydride reduction and purification .


Molecular Structure Analysis

The molecular structure of 1,4-b-D-Cellopentaitol is complex and is characterized by multiple hydroxyl groups and a hydroxymethyl group .


Chemical Reactions Analysis

1,4-b-D-Cellopentaitol can act as a substrate for cellulases (endo-1,4-β-glucanases) in reducing sugar assays . This suggests that it can participate in enzymatic reactions involving the breakdown of cellulose.

Safety And Hazards

According to the Safety Data Sheet, 1,4-b-D-Cellopentaitol does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice . In case of accidental ingestion, it is advised to call a poison center or a doctor .

Future Directions

Given its potential role in modulating glucose metabolism and enhancing insulin sensitivity, 1,4-b-D-Cellopentaitol could be a promising compound for future research in the treatment of type 2 diabetes . Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.

properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHNNNGMBRWNEY-YIQJLYQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-b-D-Cellopentaitol (borohydride reduced cellotetraose)

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